The tripeptide H-D-Ala-D-Ala-D-Ala-OH is a compound of interest in the study of peptide and protein chemistry, particularly in the context of understanding the mechanisms of peptide unfolding and the interactions of amino acid residues with reactive species. The unfolding of peptides and proteins is a critical aspect of various diseases, including those involving amyloidogenic peptides, such as Alzheimer's disease. The interaction of amino acid residues with radicals like hydroxyl radicals (•OH) and hydrogen peroxide (H2O2) is essential to comprehend these processes. The studies under consideration provide insights into the conformation-dependent hydrogen abstraction reactions by •OH radicals and the activation of H2O2 in the presence of metal ions, which are relevant to the understanding of the behavior of peptides like H-D-Ala-D-Ala-D-Ala-OH12.
The interaction of H, O, and OH with metal surfaces is also of great importance in various fields, including catalysis and materials science3. The study on the interaction of these primary water dissociation products with (111) metal surfaces reveals that H forms a covalent bond with the metal, while O and OH form largely ionic bonds. The adsorption energies and preferred sites for these species on different metals have implications for surface chemistry and catalytic processes3.
In the context of peptide chemistry, the findings from these studies can be applied to understand the stability and reactivity of peptides like H-D-Ala-D-Ala-D-Ala-OH in biological systems and in industrial applications where peptide-based materials are used. The insights into the conformational changes induced by radicals and the activation of H2O2 can inform the design of peptide-based drugs, the development of biomaterials, and the creation of catalysts for specific chemical transformations123.
The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of D-alanine residues to form the peptide chain.
The arrangement of D-alanine residues can influence the peptide's stability and its ability to interact with biological targets. Structural studies using techniques like X-ray diffraction or NMR spectroscopy can provide insights into its three-dimensional conformation .
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH can undergo several chemical reactions:
The mechanism of action for H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH primarily revolves around its interaction with D-aminopeptidases.
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH has several significant applications across various scientific fields:
H-D-Ala-D-Ala-D-Ala-OH is a tripeptide exclusively composed of D-enantiomers of alanine, connected by amide (peptide) bonds between the carboxyl group of one residue and the amino group of the next. This all-D configuration is critical for its biological function as a specialized substrate for bacterial enzymes like D-aminopeptidase, which exhibit strict stereoselectivity [3] [4]. The linear backbone adopts a specific extended conformation due to the absence of bulky side chains (alanine methyl groups), facilitating interactions with enzyme active sites. The terminal amine (-NH₂) and carboxyl (-COOH) groups remain unmodified, rendering the molecule zwitterionic at physiological pH [4] [6].
The amide bond orientation is defined by the planar trans configuration (ω ≈ 180°), stabilized by resonance. This conformation minimizes steric clashes and allows hydrogen bonding between the carbonyl oxygen (C=O) of one residue and the amide hydrogen (N-H) of the subsequent residue. Such bonding patterns are essential for maintaining structural rigidity, which influences molecular recognition by antibiotic targets like vancomycin [5] [10]. The consistent D-configuration at all chiral centers distinguishes this tripeptide from L-alanine peptides and underpins its resistance to hydrolysis by common proteases [4].
Table 1: Physicochemical Properties of H-D-Ala-D-Ala-D-Ala-OH
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₂H₂₂N₄O₅ | Confirmed via high-resolution MS [3] [4] |
Molecular Weight | 302.33 g/mol | Monoisotopic mass: 302.1589 Da [3] |
Melting Point | 286–288°C | Decomposition observed above 290°C [6] [8] |
Density | ~1.208 g/cm³ | Predicted for solid state [6] |
Solubility | Highly soluble in water (>70 g/L) | Moderate in methanol; insoluble in nonpolar solvents [5] [7] |
Stability | Stable at −20°C; hygroscopic | Degrades under strong acid/base conditions [4] [6] |
The tripeptide exhibits high water solubility due to its zwitterionic nature and minimal hydrophobic character. Stability is optimal at neutral pH and low temperatures (−20°C), though prolonged exposure to >40°C accelerates racemization or hydrolysis. The hygroscopic solid requires desiccated storage to prevent hydration-induced degradation [6] [8]. Its stability profile aligns with other D-alanine oligopeptides, which resist enzymatic degradation but remain susceptible to extreme pH [5] [10].
Table 2: Key Spectroscopic Signatures of H-D-Ala-D-Ala-D-Ala-OH
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 1.35–1.45 ppm (9H, d, J=7 Hz) | Methyl protons (-CH₃) of all alanines [5] [10] |
δ 3.95–4.15 ppm (3H, m) | Methine protons (-CH-) adjacent to amine groups [10] | |
δ 8.25–8.45 ppm (2H, t, J=6 Hz) | Amide protons (-CONH-) [10] | |
¹³C NMR | δ 17.5–18.5 ppm | Methyl carbons (-CH₃) [5] |
δ 48.5–52.5 ppm | Methine carbons (-CH-) [5] | |
δ 174.5–176.5 ppm | Carbonyl carbons (C=O) [5] | |
FT-IR | 3300–3200 cm⁻¹ (broad) | N-H stretch (amine/amide) [6] [7] |
1650–1640 cm⁻¹ (strong) | Amide I band (C=O stretch) [7] | |
1550–1535 cm⁻¹ (strong) | Amide II band (N-H bend) [7] | |
1400–1390 cm⁻¹ (medium) | Symmetric carboxylate stretch [7] | |
Mass Spectrometry | m/z 303.3 [M+H]⁺ | Positive mode ESI; C₁₂H₂₃N₄O₅⁺ [3] [4] |
m/z 301.3 [M−H]⁻ | Negative mode ESI; C₁₂H₂₁N₄O₅⁻ [5] |
Interpretation of Spectra
These spectroscopic profiles provide unambiguous identification and are consistent across analytical platforms, enabling precise quality control in research applications [5] [7].
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